molecular formula C10H20 B102986 4-Nonene, 5-methyl- CAS No. 15918-07-7

4-Nonene, 5-methyl-

Cat. No.: B102986
CAS No.: 15918-07-7
M. Wt: 140.27 g/mol
InChI Key: TZHLNYXJNGVBOJ-CSKARUKUSA-N
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Description

Classification and Structural Characteristics of Branched Alkenes

Alkenes are unsaturated hydrocarbons defined by the presence of at least one carbon-carbon double bond (C=C). unacademy.comwikipedia.org They are classified based on the carbon skeleton as either linear or branched. ontosight.ai Branched alkenes, such as 4-Nonene (B165711), 5-methyl-, feature a main carbon chain with one or more alkyl group substituents. libretexts.org The general formula for acyclic mono-enes (alkenes with a single double bond) is CnH2n. unacademy.comwikipedia.org

The structure of alkenes is dictated by the C=C double bond, which consists of one strong sigma (σ) bond and one weaker pi (π) bond. unacademy.com The carbon atoms involved in the double bond are sp2 hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. unacademy.comwikipedia.org This geometry restricts rotation around the double bond, leading to the possibility of stereoisomerism. unacademy.com

The stability of an alkene is influenced by its substitution pattern. Generally, alkene stability increases with the number of alkyl groups attached to the carbons of the double bond. masterorganicchemistry.com This trend is often summarized as tetrasubstituted > trisubstituted > disubstituted > monosubstituted. masterorganicchemistry.com In the case of 4-Nonene, 5-methyl-, the double bond is trisubstituted, contributing to its relative stability compared to less substituted isomers.

Significance of (E)-5-Methylnon-4-ene Isomerism in Chemical Systems

The restricted rotation around the carbon-carbon double bond in appropriately substituted alkenes gives rise to geometric isomers, also known as cis-trans or E/Z isomers. wikipedia.orglibretexts.org For a double bond to exhibit this type of isomerism, each carbon atom of the double bond must be attached to two different groups. reddit.com

In 4-Nonene, 5-methyl-, the C4 atom is bonded to a propyl group and a hydrogen atom, while the C5 atom is bonded to a butyl group and a methyl group. Since both carbons of the double bond are attached to two different groups, E/Z isomerism is possible. The IUPAC name for the specific isomer cataloged under CAS number 15918-07-7 is (E)-5-methylnon-4-ene. nih.gov

(E)-isomer (trans-like): The higher priority groups on each carbon of the double bond are on opposite sides.

(Z)-isomer (cis-like): The higher priority groups on each carbon of the double bond are on the same side.

This stereoisomerism is significant because different isomers can have distinct physical properties, such as boiling point, melting point, and density, due to differences in molecular shape and intermolecular forces. unacademy.com Furthermore, the stereochemistry of the double bond can profoundly influence the stereochemical outcome of chemical reactions. For instance, in the synthesis of complex molecules like tetrahydrofurans, the specific (E)-configuration of a starting material containing the 5-methylnon-4-ene backbone is crucial for controlling the diastereoselectivity of subsequent cyclization reactions. acs.org The defined spatial arrangement of substituents in the (E)-isomer directs the approach of reagents and controls the formation of new stereocenters. thieme-connect.com

Overview of Research Trajectories for Alkenes and Their Derivatives

Alkenes are fundamental building blocks in organic synthesis due to the reactivity of the C=C double bond. researchgate.nettaylorandfrancis.com Modern chemical research continues to explore novel ways to functionalize alkenes with high efficiency and selectivity.

A major research trajectory is the difunctionalization of alkenes , where two functional groups are added across the double bond in a single step. researchgate.netresearchgate.net This strategy is highly atom-economical and allows for the rapid construction of molecular complexity from simple starting materials. researchgate.net Research in this area includes aminative difunctionalization to produce valuable nitrogen-containing compounds and other transformations like aminohalogenation and aminocarbonation. researchgate.net

Another significant area is transition-metal-catalyzed C-H functionalization . rsc.org This approach allows for the direct formation of new bonds by activating otherwise inert carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. rsc.org Coupling reactions involving alkenes, such as arylation and alkenylation, are at the forefront of this field, enabling the synthesis of complex molecular scaffolds. rsc.org

Furthermore, the development of catalytic methods for the 1,3-difunctionalization of alkenes represents an emerging frontier. researchgate.net These reactions, often involving metal-hydride intermediates that can isomerize the double bond's position, create non-classical bond disconnections and provide access to unique molecular architectures that are valuable in the synthesis of biologically active molecules. researchgate.net Derivatives of the 5-methylnon-4-ene structure have been utilized as intermediates in the synthesis of more complex molecules, such as diols, which can then undergo further transformations, highlighting the role of such alkenes as versatile synthons in multi-step synthetic pathways. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15918-07-7

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(E)-5-methylnon-4-ene

InChI

InChI=1S/C10H20/c1-4-6-8-10(3)9-7-5-2/h8H,4-7,9H2,1-3H3/b10-8+

InChI Key

TZHLNYXJNGVBOJ-CSKARUKUSA-N

SMILES

CCCCC(=CCCC)C

Isomeric SMILES

CCCC/C(=C/CCC)/C

Canonical SMILES

CCCCC(=CCCC)C

Synonyms

5-Methyl-4-nonene.

Origin of Product

United States

Synthetic Methodologies for 4 Nonene, 5 Methyl

Alkene Synthesis via Elimination Reactions

Elimination reactions are a foundational method for introducing unsaturation into organic molecules, thereby providing a direct route to alkenes. These reactions involve the removal of two substituents from adjacent carbon atoms. pharmaguideline.comwikipedia.org

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. For the synthesis of 4-Nonene (B165711), 5-methyl-, the logical precursor is 5-methyl-4-nonanol. This secondary alcohol undergoes elimination primarily through an E1 mechanism. libretexts.orgyoutube.com

The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting it into a good leaving group (water). libretexts.org The departure of the water molecule results in the formation of a secondary carbocation at the fourth carbon position. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon.

The regioselectivity of this elimination is governed by Zaitsev's Rule , which predicts that the more substituted, and thus more thermodynamically stable, alkene will be the major product. chemistnotes.combartleby.comchadsprep.com In the case of the 5-methylnonan-4-yl carbocation, proton abstraction can occur from two different beta-carbons: C₃ and C₅.

Abstraction from C₅: Leads to the formation of the tetrasubstituted alkene, 4-Nonene, 5-methyl-.

Abstraction from C₃: Leads to the formation of the trisubstituted alkene, 5-methyl-3-nonene.

According to Zaitsev's rule, 4-Nonene, 5-methyl- is expected to be the major product due to its greater stability. chadsprep.com Carbocation rearrangements are possible in E1 reactions, but in this specific case, a hydride shift from an adjacent carbon would not lead to a more stable carbocation, making rearrangement unlikely. youtube.comyoutube.com

Table 1: Dehydration of 5-methyl-4-nonanol

Reactant Reagent/Conditions Mechanism Major Product Minor Product

Another classical elimination approach is the dehydrohalogenation of an alkyl halide, which involves the removal of a hydrogen atom and a halogen from adjacent carbons, typically by treatment with a strong base. chemicalnote.com The precursor for synthesizing 4-Nonene, 5-methyl- would be a 4-halo-5-methylnonane, such as 4-bromo-5-methylnonane.

This reaction can proceed via either an E1 or E2 mechanism, but the E2 pathway is more common, especially with secondary halides and strong bases. pharmaguideline.comiitk.ac.in The E2 reaction is a concerted, one-step process where the base abstracts a proton while the halide leaving group departs simultaneously. pharmaguideline.com

The regiochemical outcome of the dehydrohalogenation is highly dependent on the steric bulk of the base used. chemistnotes.comlibretexts.org

Zaitsev's Rule: When a small, strong base (e.g., sodium ethoxide, NaOEt; potassium hydroxide, KOH) is used, the reaction favors the formation of the more substituted and more stable alkene. For 4-bromo-5-methylnonane, this corresponds to the removal of a proton from C₅, yielding 4-Nonene, 5-methyl- as the major product. bartleby.comchadsprep.com

Hofmann's Rule: When a sterically hindered, bulky base (e.g., potassium tert-butoxide, KOtBu) is used, the base preferentially abstracts the more sterically accessible proton. libretexts.org In this case, the proton on C₃ is more accessible than the one on C₅, leading to the formation of the less substituted alkene, 5-methyl-3-nonene (the Hofmann product), as the major product. chemistnotes.com

Table 2: Regioselectivity in the Dehydrohalogenation of 4-bromo-5-methylnonane

Base Base Type Governing Rule Major Product
Sodium ethoxide (NaOEt) Small Zaitsev 4-Nonene, 5-methyl-

Olefin Metathesis Approaches to Branched Alkenes

Olefin metathesis is a powerful reaction that involves the redistribution of alkylidene fragments of alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). organic-chemistry.orglibretexts.orgyoutube.com

Cross-metathesis (CM) involves the reaction between two different alkenes. organic-chemistry.orgmasterorganicchemistry.com To synthesize 4-Nonene, 5-methyl-, one could strategically choose two simpler, terminal alkenes that, upon metathesis, would form the desired internal, branched alkene and a volatile byproduct like ethylene (B1197577). libretexts.org

A plausible cross-metathesis strategy would involve the reaction of 1-pentene (B89616) and 2-methyl-1-hexene. The reaction, catalyzed by a Grubbs-type catalyst, would ideally lead to the formation of 4-Nonene, 5-methyl- and ethylene. However, a statistical mixture of products, including the desired cross-product and two homo-coupled side products (4-octene and 2,7-dimethyl-4-octene), can also be formed. organic-chemistry.org Optimizing reaction conditions, such as the ratio of reactants and the choice of catalyst (e.g., second or third-generation Grubbs catalysts), can improve the selectivity for the desired cross-product. harvard.edunih.gov

Table 3: Cross-Metathesis for 4-Nonene, 5-methyl- Synthesis

Alkene 1 Alkene 2 Catalyst Desired Product Byproducts

Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis that is exceptionally effective for synthesizing cyclic compounds from acyclic dienes. wikipedia.orgrsc.org The synthesis of an acyclic alkene like 4-Nonene, 5-methyl- via RCM is an indirect, multi-step strategy. It would require the initial synthesis of a suitable cyclic alkene precursor, which could then be subjected to a fragmentation or ring-opening reaction to yield the final acyclic product. redalyc.org

For instance, a larger cycloalkene could be synthesized via RCM from a specifically designed diene. This cycloalkene would then need to undergo a controlled fragmentation reaction, such as a retro-Diels-Alder reaction or oxidative cleavage followed by further transformations, to yield the target 4-Nonene, 5-methyl-. While synthetically possible, this approach is significantly more complex and less atom-economical for a relatively simple target compared to direct methods like elimination or cross-metathesis. nih.govnih.gov

Catalytic Coupling and Functionalization Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high precision and functional group tolerance. The Suzuki-Miyaura coupling is a prominent example. wikipedia.org

The Suzuki-Miyaura reaction creates a C-C bond by coupling an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org To synthesize 4-Nonene, 5-methyl-, a convergent approach could involve coupling a vinylboronic acid derivative with an alkyl halide.

A potential strategy is the reaction between (E)-pent-1-en-1-ylboronic acid and a secondary alkyl halide, such as 2-bromohexane, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄). This reaction would form the C₄-C₅ bond of the target molecule. The stereochemistry of the double bond in the vinylboronic acid precursor is typically retained in the final product. wikipedia.org This method offers excellent control over the double bond's position and geometry.

Other catalytic coupling reactions could also be envisioned. The Heck reaction, which couples an alkene with a vinyl or aryl halide, or the Sonogashira coupling, which joins a terminal alkyne with a vinyl halide followed by selective reduction, represent alternative, albeit potentially more complex, pathways. libretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov

Table 4: Potential Catalytic Coupling Strategies

Reaction Name Reactant 1 (Electrophile) Reactant 2 (Nucleophile) Catalyst System
Suzuki Coupling 2-Bromohexane (E)-Pent-1-en-1-ylboronic acid Pd(PPh₃)₄, Base
Heck Reaction 1-Bromopentene 3-Methyl-1-butene Pd(OAc)₂, Ligand, Base

Palladium-Catalyzed Alkene Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net Reactions such as the Suzuki, Heck, and Negishi couplings could be hypothetically employed to synthesize 4-nonene, 5-methyl-.

A plausible approach involves the Suzuki coupling, which typically joins an organoboron compound with an organohalide. For the synthesis of 4-nonene, 5-methyl-, this could involve the reaction of a 1-pentenylboronic acid derivative with a 4-halobutane derivative, or vice-versa. The key is the strategic disconnection of the target molecule around the double bond.

Hypothetical Suzuki Coupling Route:

A potential Suzuki coupling strategy could involve the reaction of (E/Z)-1-pentenylboronic acid with 2-bromobutane (B33332) in the presence of a palladium catalyst and a base. The choice of ligands, base, and reaction conditions would be critical in achieving a good yield and influencing the stereochemical outcome.

Reactant 1Reactant 2CatalystLigandBaseSolventHypothetical Yield (%)
(E)-1-pentenylboronic acid2-bromobutanePd(PPh₃)₄PPh₃Na₂CO₃Toluene/Water75
(Z)-1-pentenylboronic acid2-bromobutanePd(dppf)Cl₂dppfK₃PO₄Dioxane70

Another viable palladium-catalyzed method is the Heck reaction, which couples an unsaturated halide with an alkene. A hypothetical Heck reaction for the synthesis of 4-nonene, 5-methyl- could involve the coupling of 1-pentene with a 2-halobutane derivative. However, controlling the regioselectivity and stereoselectivity of the resulting double bond can be challenging in Heck reactions.

Stereoselective Synthetic Pathways for E/Z Isomers

The geometry of the double bond in 4-nonene, 5-methyl- significantly influences its physical and chemical properties. Therefore, stereoselective synthetic methods that can selectively produce either the (E)- or (Z)-isomer are highly valuable.

Wittig Reaction:

The Wittig reaction is a classic and reliable method for alkene synthesis, with the ability to control the stereochemistry of the resulting double bond. The reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. To synthesize 4-nonene, 5-methyl-, one could react pentanal with the ylide generated from 2-butyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides typically yield the (Z)-isomer.

Hypothetical Wittig Reaction Conditions for E/Z Isomer Synthesis:

AldehydePhosphonium SaltBaseSolventPredominant IsomerHypothetical E/Z Ratio
Pentanal2-butyltriphenylphosphonium bromiden-BuLiTHFZ>95:5
Pentanal(2-butoxy-2-oxoethyl)triphenylphosphonium bromide (stabilized ylide precursor)NaHDMFE>90:10

Alkyne Reduction:

Another powerful strategy for the stereoselective synthesis of alkenes is the partial reduction of an alkyne precursor. The synthesis of 5-methyl-4-nonyne could be achieved through the coupling of 1-pentyne (B49018) with a 2-halobutane. Subsequent stereoselective reduction of this internal alkyne would furnish either the (E)- or (Z)-alkene.

Z-Isomer: The reduction of 5-methyl-4-nonyne with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) or with hydrogen gas in the presence of P-2 nickel catalyst would selectively produce the (Z)-4-nonene, 5-methyl-.

E-Isomer: Conversely, the reduction of the same alkyne using sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) would yield the thermodynamically more stable (E)-4-nonene, 5-methyl-.

Hypothetical Alkyne Reduction for E/Z Isomer Synthesis:

SubstrateReagentsSolventPredominant IsomerHypothetical Stereoselectivity
5-methyl-4-nonyneH₂, Lindlar's CatalystHexaneZ>98% Z
5-methyl-4-nonyneNa, NH₃(l)Diethyl etherE>95% E

While specific documented syntheses for 4-nonene, 5-methyl- are not readily found, the application of these well-established and versatile synthetic methodologies provides clear and logical pathways to access this compound and to control the stereochemistry of its central double bond. The choice of a particular synthetic route would depend on factors such as the desired isomer, the availability of starting materials, and the required scale of the synthesis.

Advanced Spectroscopic and Chromatographic Characterization of 4 Nonene, 5 Methyl

Infrared (IR) Vibrational Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C-H, C=C) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". wiley.com

For 4-Nonene (B165711), 5-methyl-, the key functional groups are the carbon-carbon double bond (alkene) and the alkyl (C-H) groups. The expected IR absorption bands for this compound are detailed in the table below. The spectrum of a related compound, trans-4-nonene, shows characteristic absorptions that can be used for comparison. spectrabase.comchemicalbook.com

The IR spectrum of 4-Nonene, 5-methyl- would be characterized by several key absorption bands:

C-H Stretching Vibrations : The presence of both sp²-hybridized carbons (in the C=C bond) and sp³-hybridized carbons (in the alkyl chains) will give rise to distinct C-H stretching absorptions. The =C-H stretch of the alkene is expected to appear at a slightly higher frequency (typically 3100-3000 cm⁻¹) than the -C-H stretches of the alkane portions of the molecule (typically 3000-2850 cm⁻¹). libretexts.orgvscht.cz

C=C Stretching Vibration : A moderate absorption band in the region of 1680-1640 cm⁻¹ is characteristic of the carbon-carbon double bond stretch. vscht.cz The exact position can be influenced by the substitution pattern around the double bond.

C-H Bending Vibrations : The spectrum will also display C-H bending vibrations. The bending of the =C-H bond in alkenes can provide information about the stereochemistry of the double bond (cis or trans). For a trans-alkene, a strong out-of-plane bending vibration is typically observed around 970-960 cm⁻¹. A cis-alkene will show a broader, weaker absorption around 730-675 cm⁻¹. The bending vibrations for the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups will appear in the 1470-1350 cm⁻¹ region. libretexts.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alkene (=C-H)Stretching3100 - 3000
Alkyl (-C-H)Stretching3000 - 2850
Alkene (C=C)Stretching1680 - 1640
Alkyl (-CH₂-, -CH₃)Bending1470 - 1350
Alkene (=C-H)Out-of-plane Bending (trans)970 - 960
Alkene (=C-H)Out-of-plane Bending (cis)~700

Advanced Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. It is particularly well-suited for the analysis of hydrocarbons like 4-Nonene, 5-methyl-, allowing for the determination of purity and the separation of its geometric isomers (cis and trans). vurup.sk

In a typical GC analysis of 4-Nonene, 5-methyl-, a sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (mobile phase), such as helium or hydrogen. The separation occurs as the different isomers interact with the stationary phase coating the inside of the column. The retention time, or the time it takes for a compound to travel through the column to the detector, is a characteristic property of that compound under a given set of conditions.

The separation of cis and trans isomers of alkenes is readily achievable using capillary GC columns with a polar stationary phase. researchgate.net The more linear trans isomer generally has a shorter retention time than the bent cis isomer on a polar column. A nonpolar column may also be used, where separation would be primarily based on boiling point differences.

ParameterTypical Condition
ColumnFused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary PhasePolar (e.g., cyanopropylpolysiloxane) or nonpolar (e.g., dimethylpolysiloxane)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven Temperature ProgramInitial temperature of 50 °C, ramped to 200 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

The molecule 4-Nonene, 5-methyl- possesses a chiral center at the carbon atom in position 5. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a butenyl group, and a butyl group. Consequently, 4-Nonene, 5-methyl- can exist as a pair of enantiomers (non-superimposable mirror images).

Chiral chromatography is a specialized form of chromatography used to separate enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Gas chromatography with a chiral stationary phase is a common method for the enantiomeric separation of volatile compounds.

For the analysis of 4-Nonene, 5-methyl-, a capillary GC column coated with a modified cyclodextrin (B1172386) derivative as the chiral stationary phase would be appropriate. gcms.cz The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other.

ParameterTypical Condition
ColumnChiral capillary column (e.g., 30 m x 0.25 mm ID)
Chiral Stationary PhaseModified cyclodextrin (e.g., permethylated beta-cyclodextrin)
Carrier GasHelium or Hydrogen
Oven Temperature ProgramIsothermal or programmed ramp, optimized for resolution
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Reactivity and Reaction Mechanisms of 4 Nonene, 5 Methyl

Electrophilic Addition Reactions to the Double Bond

Electrophilic addition is a cornerstone of alkene chemistry. The π electrons of the double bond act as a nucleophile, attacking an electrophilic species. This process typically involves the formation of a carbocation intermediate, the stability of which governs the reaction's regioselectivity.

Hydrohalogenation Mechanisms and Regioselectivity

The addition of hydrogen halides (HX, where X = Cl, Br, I) to 4-Nonene (B165711), 5-methyl- proceeds through an electrophilic addition mechanism. The initial step involves the protonation of the double bond by the hydrogen of the hydrogen halide. scribd.com This can theoretically lead to two different carbocation intermediates.

According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen substituents. libretexts.orgquora.com In the case of 4-Nonene, 5-methyl-, both carbons of the double bond are trisubstituted. However, the electronic environment and steric hindrance around the two carbons are different. Protonation of C4 would lead to a tertiary carbocation at C5, while protonation of C5 would lead to a tertiary carbocation at C4.

The stability of these carbocations is influenced by hyperconjugation and inductive effects from the surrounding alkyl groups. The carbocation at C5 is stabilized by the adjacent butyl group and methyl group, while the carbocation at C4 is stabilized by the adjacent propyl group and the sec-butyl group. Due to the slightly greater electron-donating effect of the butyl group compared to the propyl group, the tertiary carbocation at C5 is expected to be marginally more stable. Consequently, the halide ion will preferentially attack this more stable carbocation, leading to the major product.

Predicted Products of Hydrohalogenation of 4-Nonene, 5-methyl-

Reactant Reagent Major Product Minor Product
4-Nonene, 5-methyl- HCl 5-Chloro-5-methylnonane 4-Chloro-5-methylnonane
4-Nonene, 5-methyl- HBr 5-Bromo-5-methylnonane 4-Bromo-5-methylnonane

It is important to note that due to the similar substitution pattern of the double bond, the regioselectivity may not be absolute, and a mixture of products is likely to be formed.

Halogenation Pathways and Stereoselectivity

The reaction of halogens, such as bromine (Br₂) and chlorine (Cl₂), with 4-Nonene, 5-methyl-, results in the formation of vicinal dihalides. This reaction is characterized by its stereospecificity, proceeding via an anti-addition mechanism. jove.comlibretexts.org The reaction is initiated by the electrophilic attack of the halogen on the double bond, forming a cyclic halonium ion intermediate. jove.commasterorganicchemistry.com

The formation of the bridged halonium ion prevents rotation around the carbon-carbon bond. The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium bridge (backside attack), leading to the exclusive formation of the anti-addition product. masterorganicchemistry.comumkc.edu

Assuming the starting alkene is the (E)-isomer of 4-Nonene, 5-methyl-, the anti-addition of bromine would result in the formation of a pair of enantiomers of (4R,5S)-4,5-dibromo-5-methylnonane and (4S,5R)-4,5-dibromo-5-methylnonane. If the starting material were the (Z)-isomer, a different pair of enantiomers would be formed.

Stereochemistry of Halogenation of (E)-4-Nonene, 5-methyl-

Reagent Intermediate Product Stereochemistry
Br₂ Cyclic bromonium ion anti-addition

Hydration Reactions and Carbocation Rearrangements

The acid-catalyzed hydration of 4-Nonene, 5-methyl- involves the addition of water across the double bond to form an alcohol. libretexts.org This reaction also follows Markovnikov's rule, with the initial protonation of the double bond leading to the formation of the more stable carbocation. organicchemistrytutor.commasterorganicchemistry.com

However, a significant consideration in the hydration of branched alkenes is the potential for carbocation rearrangements. libretexts.orgstudymind.co.uk If the initially formed carbocation can rearrange to a more stable carbocation through a hydride or alkyl shift, this rearrangement will likely occur before the nucleophilic attack by water.

In the case of 4-Nonene, 5-methyl-, the initially formed tertiary carbocation at C5 is adjacent to a secondary carbon (C6). A 1,2-hydride shift from C6 to C5 is unlikely as it would lead to a less stable secondary carbocation. Similarly, the carbocation at C4 is adjacent to a secondary carbon (C3), and a hydride shift would also be unfavorable. Therefore, significant carbocation rearrangements are not anticipated in the hydration of 4-Nonene, 5-methyl-, and the major product will be the alcohol resulting from the attack of water on the more stable initial carbocation.

Predicted Products of Acid-Catalyzed Hydration of 4-Nonene, 5-methyl-

Reagent Intermediate Major Product

Oxidation Reactions of the Alkene Moiety

The electron-rich double bond of 4-Nonene, 5-methyl- is also susceptible to various oxidation reactions. These reactions can lead to the formation of epoxides or the complete cleavage of the double bond.

Epoxidation Reactions and Diastereoselectivity

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (an oxirane). The reaction proceeds through a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. msu.edu

For an alkene like 4-Nonene, 5-methyl-, which has a trisubstituted double bond, the approach of the peroxy acid can be influenced by steric hindrance. The bulky alkyl groups on either side of the double bond will direct the incoming electrophilic oxygen to the less hindered face of the double bond. Assuming the (E)-isomer, the butyl and propyl groups are on opposite sides. The methyl group on C5 provides some steric bulk. The diastereoselectivity will depend on the relative steric hindrance posed by the substituents on each face of the alkene. Given the structure, a moderate degree of diastereoselectivity might be expected.

Predicted Outcome of Epoxidation of (E)-4-Nonene, 5-methyl-

Reagent Expected Product Diastereoselectivity

Oxidative Cleavage (e.g., Ozonolysis)

Ozonolysis is a powerful method for the oxidative cleavage of alkenes. libretexts.orgmasterorganicchemistry.com The reaction of 4-Nonene, 5-methyl- with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), will cleave the double bond and form two carbonyl compounds. byjus.comlibretexts.org

Since the double bond is between C4 and C5, ozonolysis will break the molecule at this position. The carbon atom C4, which is bonded to a propyl group and a hydrogen atom, will be converted to butanal. The carbon atom C5, which is bonded to a butyl group and a methyl group, will be converted to 2-hexanone.

Products of Ozonolysis of 4-Nonene, 5-methyl-

Step 1 Reagent Step 2 Reagent (Reductive Workup) Product 1 Product 2

If an oxidative workup (e.g., with hydrogen peroxide) is used instead of a reductive workup, any aldehyde formed would be further oxidized to a carboxylic acid. In this case, butanal would be oxidized to butanoic acid, while the ketone, 2-hexanone, would remain unchanged. masterorganicchemistry.com

Photosensitized Oxidation Mechanisms and Allylic Hydroperoxide Formation

The photosensitized oxidation of alkenes like 4-nonene, 5-methyl- is a chemical process that introduces an oxygen-containing functional group at a position adjacent to the double bond (an allylic position). This reaction typically proceeds through the "ene" reaction mechanism involving singlet oxygen (¹O₂).

The process is initiated by a photosensitizer (e.g., methylene (B1212753) blue, rose bengal), which absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), exciting it to the highly reactive singlet state. acs.org Singlet oxygen then reacts with the alkene. For an alkene to undergo this reaction, it must have an allylic hydrogen—a hydrogen atom on a carbon adjacent to the double bond.

In the case of 4-nonene, 5-methyl-, there are two sets of allylic hydrogens available for abstraction: those at the C-3 position and those at the C-6 position. The reaction with singlet oxygen is predicted to yield a mixture of isomeric allylic hydroperoxides, with the double bond shifting to a new position. The abstraction of an allylic hydrogen and subsequent attack by singlet oxygen results in the formation of a hydroperoxide (-OOH) group.

The generally accepted mechanism involves a concerted process where the singlet oxygen attacks an allylic hydrogen, leading to a cyclic transition state. This process results in the formation of a new C-O bond, the cleavage of a C-H bond, and a shift of the C=C double bond. For trisubstituted alkenes, the reaction tends to favor abstraction of a hydrogen from the more substituted side of the double bond. nih.gov However, regioselectivity can also be influenced by steric factors, with a preference for hydrogen abstraction from the group that is geminal to the larger substituent of the double bond. researchgate.netcapes.gov.br

Based on this mechanism, the photosensitized oxidation of 4-nonene, 5-methyl- is expected to produce the two primary allylic hydroperoxides detailed in the table below.

Table 1: Predicted Allylic Hydroperoxide Products from Photosensitized Oxidation of 4-Nonene, 5-methyl- This table is generated based on established mechanisms of singlet oxygen 'ene' reactions.

Original Allylic Position Product Name Structure of Product
C-3 5-Methylnon-3-en-5-yl hydroperoxide CH₃CH₂CH=CH-C(OOH)(CH₃)-CH₂CH₂CH₃

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a fundamental reaction for alkenes, converting the carbon-carbon double bond into a single bond through the addition of hydrogen (H₂). This process, also known as reduction, transforms 4-nonene, 5-methyl- into its corresponding alkane, 5-methylnonane. masterorganicchemistry.com The reaction is highly exothermic but requires a catalyst to proceed at a practical rate. masterorganicchemistry.com The hydrogenation can be performed using either heterogeneous or homogeneous catalysts.

Heterogeneous Catalysis for Alkane Formation

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid metal catalyst in a liquid or solution of the alkene. libretexts.org Common catalysts include transition metals like palladium, platinum, and nickel. libretexts.orgwikipedia.org These metals are often dispersed on a high-surface-area support, such as activated carbon (Pd/C) or alumina (B75360) (PtO₂), to maximize their activity. masterorganicchemistry.comappliedcatalysts.com

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.orglibretexts.org The H-H bond is cleaved, and hydrogen atoms bind to the metal surface. The alkene also complexes with the metal through its π-bond. libretexts.org Hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond. This mechanism dictates that both hydrogen atoms are added to the same side of the double bond, a process known as syn-addition. libretexts.orglibretexts.org The addition typically occurs on the less sterically hindered face of the alkene.

For 4-nonene, 5-methyl-, heterogeneous hydrogenation breaks the π-bond and adds two hydrogen atoms, resulting in the formation of 5-methylnonane.

Table 2: Common Heterogeneous Catalysts for Alkene Hydrogenation This table summarizes typical catalysts and conditions used for the reduction of alkenes.

Catalyst Support Typical Conditions
Palladium (Pd) Activated Carbon (C) Room temperature, 1-4 atm H₂
Platinum (Pt) as Platinum(IV) oxide (PtO₂) Room temperature, 1-4 atm H₂

Homogeneous Catalysis in Hydrogenation Reactions

Homogeneous catalysis involves a catalyst that is soluble in the reaction medium, existing in the same phase as the reactants. hrmrajgurunagar.ac.in The most well-known homogeneous catalyst for alkene hydrogenation is Wilkinson's catalyst, RhCl(PPh₃)₃. adichemistry.comwikipedia.org

The catalytic cycle for Wilkinson's catalyst is well-established. adichemistry.comlibretexts.orgmugberiagangadharmahavidyalaya.ac.in It begins with the oxidative addition of H₂ to the rhodium(I) center, followed by coordination of the alkene. A key step is the migratory insertion of the alkene into a rhodium-hydride bond. mugberiagangadharmahavidyalaya.ac.in The cycle concludes with the reductive elimination of the alkane product, regenerating the catalyst. adichemistry.com

Homogeneous catalysts like Wilkinson's offer several advantages, including milder reaction conditions (often room temperature and atmospheric pressure), high selectivity, and a reduced risk of side reactions like isomerization. aakash.ac.infiveable.me Wilkinson's catalyst is particularly effective for hydrogenating less sterically hindered double bonds. byjus.comslideshare.net It typically does not reduce other functional groups such as esters, ketones, or aromatic rings, making it a valuable tool in complex molecule synthesis. adichemistry.com

Table 3: Comparison of Heterogeneous and Homogeneous Hydrogenation

FeatureHeterogeneous Catalysis (e.g., Pd/C)Homogeneous Catalysis (e.g., Wilkinson's Catalyst)
Catalyst State Solid, insoluble in reaction medium libretexts.orgSoluble in reaction medium hrmrajgurunagar.ac.in
Separation Simple filtration masterorganicchemistry.comMore complex (e.g., chromatography, distillation)
Selectivity Generally lower; can cause isomerization wikipedia.orgHigh; less substituted alkenes react faster aakash.ac.inbyjus.com
Conditions Often higher temperatures and pressures required wikipedia.orgMild conditions (room temp, 1 atm H₂) fiveable.me
Mechanism Reaction on catalyst surface libretexts.orgCatalytic cycle in solution adichemistry.com

Rearrangement Reactions Involving the Alkene Backbone

The carbon skeleton of an alkene can undergo rearrangement under certain catalytic conditions, typically those that involve the formation of carbocation intermediates.

Acid-Catalyzed Skeletal Rearrangements

In the presence of a strong acid, the double bond of 4-nonene, 5-methyl- can be protonated. This electrophilic addition can, in principle, form a carbocation at either C-4 or C-5. The formation of a tertiary carbocation at C-5 is significantly more favorable than a secondary carbocation at C-4 due to the stabilizing effect of the three attached alkyl groups.

Once formed, this tertiary carbocation can undergo rearrangement to form an even more stable carbocation, if possible, or deprotonate to form a new, rearranged alkene. egyankosh.ac.in This type of rearrangement, often a 1,2-shift, is known as a Wagner-Meerwein rearrangement. slideshare.netmychemblog.comjk-sci.com The driving force is the formation of a more stable carbocation intermediate. egyankosh.ac.in In the case of the 5-methyl-4-nonyl cation, a 1,2-hydride shift from C-6 to C-5 would result in a different tertiary carbocation. Similarly, a 1,2-methyl shift could occur. Subsequent loss of a proton from a carbon adjacent to the new positive center yields a rearranged alkene isomer. These processes are fundamental in petroleum reforming, where branched alkenes are isomerized to produce higher-octane fuel components. egyankosh.ac.in

Table 4: Plausible Products from Acid-Catalyzed Rearrangement of 4-Nonene, 5-methyl- This table outlines potential rearranged alkenes formed via carbocation intermediates.

Initial Carbocation Type of Shift Rearranged Carbocation Potential Alkene Product(s)
CH₃CH₂CH₂CH₂-C⁺(CH₃)-CH₂CH₂CH₃ 1,2-Hydride shift (from C-6) CH₃CH₂CH₂CH₂-CH(CH₃)-C⁺HCH₂CH₃ 5-Methyl-3-nonene, 5-Methyl-4-nonene

Gold-Catalyzed Cycloisomerizations and Rearrangements

Homogeneous gold catalysis is a powerful tool for activating carbon-carbon multiple bonds, particularly alkynes and allenes. beilstein-journals.orgacs.org Gold(I) complexes are highly effective electrophilic catalysts that activate π-systems toward nucleophilic attack. beilstein-journals.orgmdpi.com

Gold-catalyzed cycloisomerizations and rearrangements typically require the substrate to possess more than one unsaturated functional group, such as in 1,n-enynes (molecules with both a double and a triple bond). acs.org In these cases, the gold catalyst usually activates the alkyne, which is then attacked intramolecularly by the alkene. This can lead to complex skeletal rearrangements. acs.org

For an unfunctionalized, isolated alkene like 4-nonene, 5-methyl-, gold-catalyzed cycloisomerization is not a standard transformation, as there is no internal nucleophile to participate in a cyclization cascade. While gold catalysts can activate simple alkenes for intermolecular reactions (e.g., with electron-rich arenes), reports of gold-catalyzed skeletal rearrangements of simple mono-alkenes are limited. beilstein-journals.orgmdpi.com If such a rearrangement were to occur, it would likely proceed via a mechanism involving the formation of a carbocation-like intermediate upon coordination of the gold catalyst to the double bond, similar to acid catalysis, but this is not a common pathway for this substrate class. beilstein-journals.org

Isomerization and Stereochemical Control in 4 Nonene, 5 Methyl Systems

Geometric (E/Z) Isomerism and Interconversion Kinetics

Geometric isomerism, also known as cis-trans or (E/Z) isomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond. organic-chemistry.org For a molecule to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups. nih.gov In the case of 5-methyl-4-nonene, the carbons of the double bond (C4 and C5) meet this requirement, giving rise to two distinct geometric isomers: (E)-5-methyl-4-nonene and (Z)-5-methyl-4-nonene.

The (E/Z) notation is determined by assigning priorities to the substituent groups on each carbon of the double bond based on atomic number, following the Cahn-Ingold-Prelog (CIP) rules. If the higher-priority groups are on opposite sides of the double bond, the isomer is designated (E) (from the German entgegen, meaning opposite). If they are on the same side, it is designated (Z) (from the German zusammen, meaning together). sdsu.edu For 5-methyl-4-nonene, the butyl group on C4 has a higher priority than the propyl group, and on C5, the methyl group has a lower priority than the hydrogen. Therefore, the (E) isomer has the butyl and propyl groups on opposite sides of the double bond, which generally results in lower steric strain and greater thermodynamic stability.

Property(E)-5-methyl-4-nonene (Calculated)(Z)-5-methyl-4-nonene (Calculated)Source
Formula C₁₀H₂₀C₁₀H₂₀ nih.gov
Molecular Weight 140.27 g/mol 140.27 g/mol nih.gov
Standard Enthalpy of Formation (Gas) -142.30 kJ/molN/A chemeo.com
Standard Gibbs Free Energy of Formation 104.99 kJ/molN/A chemeo.com
Normal Boiling Point 432.24 KN/A chemeo.com
Note: Calculated values are based on computational models (Joback method) and may differ from experimental values. Data for the (Z) isomer is not available from the same source.

The kinetics of isomerization are highly dependent on the mechanism. For instance, studies on diruthenium bisalkylidene complexes have determined activation enthalpies (ΔH‡) for Z-to-E isomerization to be around 100 ± 5 kJ/mol. acs.org Palladium-catalyzed isomerization often proceeds through a nucleopalladation mechanism, where the alkene coordinates to the palladium center, undergoes isomerization, and then dissociates. nih.govsemanticscholar.org Photocatalytic methods can also achieve E→Z isomerization, often for polarized alkenes, with selectivity governed by the properties of the excited state and the relative activation barriers of the isomers. acs.org

Regioselective Isomerization of Alkene Double Bonds

Regioselective isomerization involves the migration of the double bond from one position to another along the carbon skeleton. For 5-methyl-4-nonene, this would mean the movement of the C4=C5 double bond to other positions, such as C3=C4 or C2=C3, to form various regioisomers like 5-methyl-3-nonene or 5-methyl-2-nonene.

This process is typically driven by thermodynamics, proceeding towards the most stable isomer. In general, the thermodynamic stability of an alkene increases with the degree of substitution of the double bond. Therefore, in a catalyzed equilibrium, the most substituted internal alkenes are favored over terminal alkenes. nih.gov The isomerization process often occurs via a metal-hydride insertion and β-hydride elimination mechanism, which allows the double bond to "walk" along the alkyl chain. researchgate.net

In the context of 5-methyl-4-nonene, the methyl branch at the C5 position significantly influences the regiochemical outcome. The formation of a tetrasubstituted alkene at the C4=C5 position is sterically hindered. Isomerization would likely favor the formation of other trisubstituted double bonds, such as at the C3=C4 position. However, migration past the branch point can be complex. Some catalytic systems, particularly those involving iridium or platinum, can facilitate long-range isomerization, even in a contra-thermodynamic fashion, to selectively form terminal alkenes from internal ones. nih.govacs.org The development of catalysts that can control the direction and extent of double bond migration is a key area of research, allowing for the conversion of mixtures of isomers into a single, valuable product. dicp.ac.cn

Catalytic Systems for Controlled Alkene Isomerization

Control over both geometric and positional isomerism is most effectively achieved through the use of transition metal catalysts. Various metals, including ruthenium, palladium, cobalt, nickel, and tungsten, have been employed to create highly selective catalytic systems. organic-chemistry.orgrsc.orgorganic-chemistry.orgresearchgate.net These catalysts operate through different mechanisms, offering unique selectivities.

Ruthenium-based catalysts are particularly noteworthy for their high efficiency and selectivity in promoting mono-isomerization of terminal alkenes to (E)-internal alkenes. organic-chemistry.orgsdsu.eduorganic-chemistry.org For example, a specific CpRu(PN) complex demonstrates exceptional kinetic selectivity, favoring the (E)-product with rates over a million times faster than subsequent E-to-Z isomerization. organic-chemistry.org These reactions are often fast, proceeding at room temperature with very low catalyst loadings. organic-chemistry.org

Palladium catalysts are also widely used and can facilitate E/Z isomerization through various pathways, including nucleopalladation. nih.govsemanticscholar.org The mechanism and outcome can be tuned by the choice of ligands and reaction conditions. DFT calculations have shown that for some palladium systems with hemilabile ligands, the internal alkene isomerization is the rate-determining step in tandem reactions like alkoxycarbonylation. rsc.org

Recent advances have led to the development of base-metal catalysts that offer unique selectivity. Cobalt complexes, for instance, have been developed that can isomerize terminal alkenes to the thermodynamically less favored (Z)-2-alkenes with high selectivity via a π-allyl mechanism. organic-chemistry.org Tungsten catalysts, when paired with different ligands, can exhibit stereodivergent behavior, allowing access to either the (E)- or (Z)-isomer from the same starting material. rsc.org Nickel-hydride catalysts have also shown effectiveness in isomerizing alkenes with high (E/Z) selectivity. chemrxiv.org

The table below summarizes various catalytic systems used for alkene isomerization, highlighting their selectivity and general scope. While not all have been explicitly tested on 5-methyl-4-nonene, they represent the state-of-the-art for achieving controlled isomerization in structurally related systems.

Catalyst TypeExample Catalyst/SystemTarget SelectivityGeneral Substrate Scope & ConditionsReference(s)
Ruthenium [Ru(η⁵-C₅H₅)(PN)(CH₃CN)]⁺[PF₆]⁻ (Grotjahn's catalyst)High (E)-selectivity (>99.5%)Mono-isomerization of multifunctional terminal alkenes; fast at room temp, low catalyst loading. organic-chemistry.orgsdsu.edu
Ruthenium Grubbs II catalyst (in situ forms Ru-H) / NaIO₄Regioisomerization followed by oxidationSequential isomerization of homoallylic amines and subsequent oxidative cleavage. nih.gov
Palladium Pd(OAc)₂ with aminoquinoline directing groupE/Z isomerizationIsomerization of unactivated alkenes; mechanism studied via NMR and DFT. nih.govsemanticscholar.org
Palladium Pd(OAc)₂ / 2-PyPPh₂High (E)-selectivity and regioselectivityIsomerization of terminal olefins to trans-2-olefins under mild conditions. organic-chemistry.org
Tungsten W(NAr)(C₃H₆)(pyr)(OHIPT) / NHC or pyridine (B92270) ligandsStereodivergent (E or Z)Positionally selective isomerization of terminal olefins; selectivity tuned by ligand. rsc.org
Cobalt β-dialdiminate-supported Co(I) complexHigh (Z)-selectivityIsomerization of terminal alkenes to Z-2-alkenes. organic-chemistry.org
Iridium Cationic Ir catalyst with ferrocene (B1249389) bisphosphonite ligandBranch-selective hydroarylationConsecutive isomerization of internal alkenes for distal functionalization. acs.org
Nickel Ni(COD)₂ / SiO₂-supported sulfonic acid (SZO)High (E)-selectivityIsomerization of terminal and 1,1-disubstituted alkenes to internal alkenes. chemrxiv.org

Catalytic Transformations Involving 4 Nonene, 5 Methyl

Olefin Metathesis Applications with 4-Nonene (B165711), 5-methyl-

Olefin metathesis is a powerful catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds. libretexts.org For a sterically hindered internal olefin like 4-nonene, 5-methyl-, the efficiency and selectivity of metathesis reactions are highly dependent on the catalyst system and reaction partners.

Efficiency and Selectivity in Cross-Metathesis with Terminal and Internal Olefins

Cross-metathesis (CM) is a variation of olefin metathesis that occurs between two different alkenes. sigmaaldrich.com When 4-nonene, 5-methyl- is reacted with other olefins, the statistical distribution of products can be complex. The success of a specific cross-metathesis reaction is often predicted based on the reactivity of the individual olefins towards homodimerization and the reactivity of those homodimers in subsequent metathesis steps. sigmaaldrich.com

The cross-metathesis of 4-nonene, 5-methyl- with terminal olefins can be challenging due to the steric hindrance around its double bond. However, with the appropriate catalyst, this reaction can lead to the formation of new, unsymmetrical internal olefins. For instance, the reaction with a simple terminal alkene like 1-nonene (B85954) could theoretically yield a mixture of products. ethz.ch

Cross-metathesis with other internal olefins, such as cis-4-nonene (B84754), has been studied as a model reaction to evaluate catalyst activity. acs.orgnih.gov The reaction of 4-nonene can reach equilibrium at approximately 50% conversion. researchgate.net The steric bulk of the 5-methyl group in 4-nonene, 5-methyl- would likely influence the reaction kinetics and equilibrium position compared to less substituted nonenes.

To provide a clearer understanding of potential cross-metathesis outcomes, the following table outlines hypothetical product distributions based on established metathesis principles.

Reactant 1Reactant 2Catalyst TypePotential ProductsExpected Selectivity
4-Nonene, 5-methyl-1-OcteneRuthenium-based4-Decene, 5-methyl-; 1-Nonene; HomodimersModerate to low, dependent on catalyst steric and electronic properties
4-Nonene, 5-methyl-cis-2-ButeneMolybdenum-based2-Hexene (B8810679), 3-methyl-; 3-Heptene; HomodimersPotentially higher for Z-isomer with specific Mo catalysts
4-Nonene, 5-methyl-StyreneRuthenium-based1-Phenyl-2-methyl-1-pentene; HomodimersCan be influenced by electronic effects of the phenyl group

This table is illustrative and actual results would depend on specific reaction conditions and catalyst selection.

Role of Ruthenium and Molybdenum Alkylidenes in Catalysis

The choice of catalyst is paramount in achieving efficient metathesis with sterically demanding substrates like 4-nonene, 5-methyl-. Ruthenium and molybdenum alkylidene complexes are the two main classes of homogeneous catalysts used for this purpose. libretexts.org

Ruthenium Catalysts: Often referred to as Grubbs-type catalysts, these are known for their remarkable tolerance to a wide range of functional groups and their stability in air and moisture. nih.govacs.org For sterically hindered olefins, second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity compared to their first-generation phosphine-ligated counterparts. sigmaaldrich.com The enhanced reactivity is attributed to the stronger electron-donating ability of the NHC ligand, which promotes phosphine (B1218219) dissociation to generate the active 14-electron species. nih.gov For particularly challenging substrates, specialized ruthenium catalysts with less sterically demanding NHC ligands have been developed to improve access to the metal center. nih.govrsc.org

Molybdenum Catalysts: Known as Schrock-type catalysts, these complexes, particularly those with high oxidation state molybdenum(VI) centers, are highly reactive and can be effective for the metathesis of sterically hindered and electron-deficient olefins. libretexts.orgwikipedia.orgharvard.edu The electrophilic nature of the Mo(VI) center facilitates the coordination of the olefin substrate. wikipedia.org The development of molybdenum imido alkylidene complexes with specific monoaryloxide pyrrolide (MAP) or monoaryloxide chloride (MAC) ligands has enabled highly Z-selective metathesis reactions. nih.govsci-hub.se This selectivity arises from the controlled orientation of the incoming alkene in the metallacyclobutane intermediate, which is influenced by the steric and electronic properties of the imido and aryloxide ligands. sci-hub.se

Catalyst ClassKey FeaturesTypical Substrates
Ruthenium (Grubbs-type) High functional group tolerance, air and moisture stability. nih.govTerminal and internal olefins, including those with various functional groups. sigmaaldrich.com
Molybdenum (Schrock-type) High reactivity, effective for sterically hindered and electron-deficient olefins. harvard.eduSterically demanding olefins, synthesis of Z-alkenes. nih.govsci-hub.se

Functionalization via C-H Activation and Coupling Reactions

Beyond rearranging the carbon skeleton, catalytic reactions can introduce new functional groups to 4-nonene, 5-methyl-. These transformations often proceed through the activation of C-H bonds or addition across the double bond.

Palladium-Catalyzed Direct Functionalization of Alkenes

Palladium catalysis is a versatile tool for the direct functionalization of alkenes, often proceeding through C-H activation. nih.govsnnu.edu.cn In these reactions, a directing group on the substrate can guide the palladium catalyst to activate a specific C-H bond. For an unfunctionalized alkene like 4-nonene, 5-methyl-, intermolecular alkenylation reactions can occur. The mechanism typically involves the generation of a σ-alkyl palladium complex, followed by a syn-β-hydride elimination to form the functionalized alkene product. beilstein-journals.org An oxidant is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. beilstein-journals.orgjst.go.jp The regioselectivity of such reactions with an unsymmetrical internal alkene like 4-nonene, 5-methyl- would be a key challenge, potentially leading to a mixture of products.

Hydrofunctionalization (e.g., Hydroformylation)

Hydroformylation is a significant industrial process that introduces a formyl group (-CHO) and a hydrogen atom across a double bond, converting alkenes into aldehydes. u-tokyo.ac.jp This reaction is typically catalyzed by complexes of rhodium or cobalt, although ruthenium-based systems have also been developed. wiley-vch.de The hydroformylation of an internal alkene such as 4-nonene, 5-methyl- would lead to the formation of aldehydes. A key challenge in the hydroformylation of internal olefins is achieving high regioselectivity, as two new constitutional isomers can be formed. For 4-nonene, 5-methyl-, this would result in the formation of 2,3-dimethylnonanal and 2-ethyl-2-methyl-octanal. The development of catalysts that can selectively produce the linear or branched aldehyde is a major area of research. acs.org

Mechanistic Insights into Catalyst Deactivation and Regeneration

Catalyst deactivation is a critical issue in olefin metathesis, leading to reduced efficiency and the need for higher catalyst loadings. Deactivation can occur through various pathways, including bimolecular reactions between catalyst molecules and reactions involving the substrate or products. acs.org For ruthenium catalysts, deactivation can involve the formation of inactive dinuclear complexes or C-H activation at the ortho position of the NHC ligand's phenyl rings. nih.gov The presence of certain functional groups, such as N-heteroaromatics, can also lead to catalyst deactivation by coordinating to the metal center. beilstein-journals.orgd-nb.info

Catalyst regeneration is an important strategy to improve the sustainability and cost-effectiveness of metathesis reactions. Several methods for regenerating deactivated catalysts have been explored. For heterogeneous catalysts used in industrial processes, regeneration can be achieved by burning off coke deposits with oxygen at high temperatures. bohrium.com For homogeneous ruthenium catalysts, methods have been developed to regenerate active species from decomposed inorganic products. calstate.edu In some cases, superstoichiometric yields in metathesis reactions suggest that regeneration of the active catalyst can occur in situ from decomposed ruthenium species. nih.gov For supported oxide catalysts, such as MoO₃/SiO₂, deactivation can sometimes be reversed by purging with an inert gas at elevated temperatures. acs.org

Catalyst TypeCommon Deactivation PathwaysPotential Regeneration Strategies
Ruthenium-based Dimerization, C-H activation of ligands. nih.govTreatment of decomposed products with specific reagents to reform active species. calstate.edu
Supported Metal Oxides Coke deposition, poisoning by impurities. google.comHigh-temperature oxidation, inert gas purging. bohrium.comacs.org

Computational Chemistry and Theoretical Investigations of 4 Nonene, 5 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For 4-nonene (B165711), 5-methyl-, a DFT study would begin by optimizing the molecular geometry of its isomers, primarily the (E) and (Z) configurations around the C4=C5 double bond. This process finds the lowest energy arrangement of atoms.

Once the geometries are optimized, a range of ground-state properties can be calculated. These include:

Relative Energies: Determining which isomer, (E) or (Z), is more stable. Typically, the isomer with less steric hindrance (the E-isomer) is lower in energy.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. The spatial distribution of these orbitals would indicate that the C=C double bond is the primary site for electrophilic attack.

Vibrational Frequencies: These calculations predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm its structure. The characteristic C=C stretching frequency would be a key feature.

An illustrative data table summarizing the expected results from a DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) is shown below.

Table 1: Illustrative DFT-Calculated Properties for Isomers of 5-Methyl-4-nonene This table presents hypothetical but realistic data to illustrate the output of a typical DFT study, as specific published values for this compound are unavailable.

Property(E)-5-methyl-4-nonene(Z)-5-methyl-4-nonene
Relative Energy (kcal/mol)0.00+0.95
HOMO Energy (eV)-6.15-6.12
LUMO Energy (eV)+0.25+0.28
HOMO-LUMO Gap (eV)6.406.40
Dipole Moment (Debye)0.350.41
C=C Stretch Freq. (cm-1)16721668

For more accurate energy calculations, particularly for reaction energetics, researchers employ higher-level ab initio methods. Unlike DFT, these methods are derived directly from first principles without empirical parameters.

Common high-accuracy methods include:

Møller-Plesset Perturbation Theory (MP2): This is often the first step beyond the basic Hartree-Fock method to include electron correlation, which is crucial for describing the subtle forces within a molecule.

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for accuracy in computational chemistry. They are computationally expensive but provide highly reliable benchmark energies for smaller molecules or for calibrating DFT functionals.

For 4-nonene, 5-methyl-, CCSD(T) calculations could be used to obtain a very precise energy difference between the (E) and (Z) isomers or to calculate accurate bond dissociation energies.

Transition State Characterization and Reaction Pathway Analysis

A major application of computational chemistry is to map out the entire pathway of a chemical reaction, identifying the short-lived, high-energy structures known as transition states.

The double bond in 4-nonene, 5-methyl- is a nucleophilic center, making it susceptible to electrophilic addition reactions (e.g., with HBr or H₂O). Computational methods can elucidate the mechanism of such a reaction step-by-step.

The process involves:

Locating Reactants and Products: The geometries and energies of the starting materials (e.g., 5-methyl-4-nonene and HBr) and the final products are calculated.

Finding the Transition State (TS): A search algorithm is used to find the geometry of the transition state connecting reactants and products. For the addition of HBr, this would involve the formation of a carbocation intermediate. The TS would be the highest energy point leading to this intermediate. Calculations would confirm that addition to C4 (leading to a tertiary carbocation) is energetically favored over addition to C5 (leading to a secondary carbocation), thus explaining Markovnikov's rule from a quantum mechanical perspective.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state smoothly connects the reactants to the intended products.

Alkenes are key feedstocks in industrial catalysis. Reactions like hydroformylation (addition of H₂ and CO) or olefin metathesis are critical. DFT is an indispensable tool for studying these complex catalytic cycles.

A computational study of the hydroformylation of 5-methyl-4-nonene using a rhodium or cobalt catalyst would involve:

Modeling the coordination of the alkene to the metal center.

Calculating the energy barriers for key steps like migratory insertion of the alkene into a metal-hydride bond.

Characterizing all intermediates and transition states in the cycle.

These calculations would help predict the regioselectivity of the reaction (i.e., whether the aldehyde group is added to C4 or C5) and provide insights into how the catalyst's ligand environment could be modified to improve reaction efficiency and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The butyl and propyl groups attached to the double bond of 4-nonene, 5-methyl- are flexible, leading to numerous possible 3D shapes, or conformers.

Conformational Analysis: A systematic or stochastic search of the potential energy surface can identify the various low-energy conformers. This is typically done by rotating the dihedral angles of the single bonds in the alkyl chains and calculating the energy of each resulting structure. The results can be plotted on a potential energy surface map to visualize the stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: To understand the behavior of the molecule in a realistic environment (e.g., in a solvent at a specific temperature), MD simulations are used. In an MD simulation, Newton's equations of motion are solved for all atoms over time, providing a "movie" of molecular motion. This allows researchers to study dynamic processes, such as the rate of conformational changes or how the molecule interacts with surrounding solvent molecules.

Natural Occurrence and Role of 4 Nonene, 5 Methyl in Chemical Systems

Identification as a Volatile Organic Compound in Biological Samples

Volatile organic compounds (VOCs) are crucial in defining the chemical profile of many biological materials, contributing significantly to their aroma and flavor. Research has identified 4-Nonene (B165711), 5-methyl- as one such compound in certain natural products.

Scientific analysis of the volatile components of various types of honey has led to the identification of a wide array of compounds that contribute to their unique sensory characteristics. In a study of volatile compounds in fir tree honey from Greece, cis-5-methyl-4-nonene was identified as one of the five main volatile components. This detection was carried out using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Honey TypeCountry of OriginDetection MethodCompound IdentifiedQuantitative Data
Fir Tree HoneyGreeceHS-SPME-GC-MScis-5-methyl-4-noneneNot Reported

Data sourced from a review on honey volatiles.

Further research, including sensory panel evaluations and olfactometry studies, would be necessary to precisely characterize the aroma and flavor notes contributed by 4-Nonene, 5-methyl-.

Potential as a Key Intermediate in Organic Synthesis

The molecular structure of 4-Nonene, 5-methyl-, featuring a carbon-carbon double bond and a branched alkyl chain, makes it a potentially valuable starting material or intermediate in organic synthesis for the construction of more complex molecular architectures.

Branched alkanes are important components of fuels and lubricants, and the development of synthetic routes to these molecules is an active area of research. While general strategies exist for the synthesis of branched alkanes, specific examples detailing the use of 4-Nonene, 5-methyl- as a direct precursor are not widely reported in the available scientific literature. Its double bond, however, provides a reactive site for various chemical transformations, such as hydrogenation to the corresponding alkane, or addition reactions to introduce a wide range of functional groups, thereby creating functionalized derivatives.

The synthesis of complex natural products often requires strategic planning and the use of specific building blocks to construct the target molecule efficiently. The structural features of 4-Nonene, 5-methyl- could theoretically be incorporated into a larger natural product scaffold. However, there is a lack of specific documented examples in the scientific literature of 4-Nonene, 5-methyl- being utilized as a key building block in the total synthesis of complex natural products. The development of synthetic methodologies that could incorporate such branched alkene fragments would be a subject for future research in synthetic organic chemistry.

Environmental Aspects and Degradation Pathways of 4 Nonene, 5 Methyl

Atmospheric Photo-oxidation and OH Radical Reactions

Once released into the atmosphere, 4-Nonene (B165711), 5-methyl- is subject to degradation, primarily through photo-oxidation. The most significant process in the troposphere for the removal of alkenes is their reaction with hydroxyl (OH) radicals, which are photochemically produced during the day. nih.gov This reaction initiates a cascade of further chemical changes.

The rate constants for reactions of OH radicals with various C9 and C10 alkenes have been measured, providing a basis for estimating the reactivity of 4-Nonene, 5-methyl-. acs.org The presence of a methyl branch on the carbon atom adjacent to the double bond can influence the reaction rate. Generally, the rate constants for OH radical reactions with alkenes increase with the number of alkyl substituents on the double bond.

The atmospheric lifetime (τ) of 4-Nonene, 5-methyl- with respect to reaction with OH radicals can be calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average concentration of OH radicals in the troposphere (typically around 1 x 10^6 to 2 x 10^6 molecules/cm³). Given the high reactivity of alkenes with OH radicals, the atmospheric lifetime of 4-Nonene, 5-methyl- is expected to be short, on the order of hours. nih.gov This rapid degradation prevents its long-range transport in the atmosphere and leads to the formation of various secondary products, including aldehydes, ketones, and organic nitrates, which can contribute to the formation of photochemical smog and secondary organic aerosol (SOA). asm.orgmiljodirektoratet.no

Table 1: Rate Constants for the Gas-Phase Reactions of OH Radicals with Structurally Related Alkenes at ~298 K

Compound NameChemical FormulaRate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
1-Nonene (B85954)C₉H₁₈4.32 ± 0.05
trans-2-NoneneC₉H₁₈7.54 ± 0.16
2-Methyl-1-noneneC₁₀H₂₀7.28 ± 0.21
1-DeceneC₁₀H₂₀4.61 ± 0.14
trans-2-DeceneC₁₀H₂₀7.80 ± 0.26
4-Nonene, 5-methyl- (Estimated) C₁₀H₂₀ ~7-8

Data sourced from Nishino et al. (2009) acs.org. The estimation for 4-Nonene, 5-methyl- is based on the values for other branched C9 and C10 alkenes.

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a key process for the removal of organic compounds from aquatic and terrestrial environments. researchgate.net For hydrocarbons like 4-Nonene, 5-methyl-, microbial degradation is the primary mechanism of breakdown. enviro.wiki

In both soil and water, the biodegradability of hydrocarbons is influenced by their chemical structure. While linear alkanes are generally readily biodegradable, branched-chain hydrocarbons, such as 4-Nonene, 5-methyl-, tend to be degraded more slowly. kemdiktisaintek.go.idmdpi.comstackexchange.com The methyl branching can sterically hinder the enzymatic attack by microorganisms. However, numerous microbial species, including bacteria of the genera Pseudomonas, Rhodococcus, and Alcanivorax, have been shown to degrade branched alkanes. kemdiktisaintek.go.iduni-greifswald.de

The general sequence of aerobic biodegradability for hydrocarbons is: n-alkanes > branched alkanes > branched alkenes > low-molecular-weight aromatics. mdpi.com Alkenes, including branched alkenes, are generally considered to be biodegradable. enviro.wiki Studies on microbial consortia from diverse environments have shown that they can rapidly metabolize alkenes of various chain lengths. asm.orgresearchgate.netnih.gov

The initial step in the aerobic biodegradation of alkenes often involves the oxidation of the double bond or the terminal methyl group. The most common pathway for alkane and alkene degradation is initiated by monooxygenase enzymes, which introduce an oxygen atom to form an alcohol. enviro.wikinih.gov This is followed by further oxidation to an aldehyde and then a carboxylic acid, which can then enter the central metabolic pathways of the microorganism, such as the β-oxidation pathway, ultimately leading to mineralization to carbon dioxide and water. nih.gov

For 4-Nonene, 5-methyl-, the likely points of initial enzymatic attack would be the double bond or one of the terminal methyl groups. The presence of the methyl group at the 5-position may influence the specific pathway taken.

Table 2: Relative Biodegradability of Hydrocarbon Structures

Hydrocarbon TypeGeneral Biodegradability
n-Alkanes (C10-C22)Readily biodegradable
Branched AlkanesModerately biodegradable
Branched Alkenes (e.g., 4-Nonene, 5-methyl-) Moderately biodegradable
Low Molecular Weight Aromatics (e.g., Benzene)Biodegradable
High Molecular Weight Aromatics (PAHs)Recalcitrant

This table provides a generalized ranking of biodegradability. Actual rates can vary significantly depending on environmental conditions and the specific microbial community present.

Environmental Fate, Transport, and Persistence Modeling

Modeling the environmental fate and transport of a chemical like 4-Nonene, 5-methyl- helps to predict its distribution in the environment and its potential for exposure. ucanr.edu Such models use key physicochemical properties of the compound to estimate its partitioning between air, water, soil, and sediment.

Key parameters for environmental fate modeling include:

Soil Adsorption Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. chemsafetypro.com A high Koc value indicates that the compound is likely to be found in soil and sediment rather than in water. The Koc can be estimated from the octanol-water partition coefficient (Kow). For 4-Nonene, 5-methyl-, the estimated log Kow is 4.8 (PubChem CID 5364664), which suggests a high Koc and thus a tendency to adsorb to soil and sediment. nih.gov

Henry's Law Constant (HLC): The HLC is a measure of the partitioning of a chemical between air and water. epa.gov A high HLC indicates a greater tendency for the chemical to volatilize from water into the air. For alkenes of similar molecular weight, such as 1-nonene, the HLC is relatively high, suggesting that volatilization from water surfaces is an important fate process. nih.gov

Water Solubility: The solubility of a compound in water affects its mobility in the aquatic environment. 4-Nonene, 5-methyl- is expected to have very low water solubility, which limits its concentration in the aqueous phase and favors partitioning to other phases.

Vapor Pressure: The vapor pressure of a substance indicates its tendency to evaporate. As an alkene with ten carbon atoms, 4-Nonene, 5-methyl- has a moderate vapor pressure, allowing it to exist in both the gaseous and condensed phases in the environment.

Based on these properties, environmental fate models would likely predict that if released to water, 4-Nonene, 5-methyl- would primarily volatilize to the atmosphere and adsorb to suspended solids and sediment. If released to soil, it would be expected to have low mobility due to its high Koc, with volatilization from the soil surface also being a significant process. Its persistence in soil and water would be limited by biodegradation, while its atmospheric persistence is governed by rapid photo-oxidation.

Table 3: Key Physicochemical Properties for Environmental Fate Modeling of 4-Nonene, 5-methyl-

PropertyValueImplication for Environmental Fate
Molecular FormulaC₁₀H₂₀-
Molecular Weight140.27 g/mol -
Log Kow (Octanol-Water Partition Coefficient)4.8 (Estimated)High potential for bioaccumulation and adsorption to soil/sediment.
Soil Adsorption Coefficient (Log Koc) ~3.5-4.0 (Estimated from Log Kow) Low mobility in soil; expected to be strongly adsorbed.
Henry's Law Constant (atm·m³/mol) High (Estimated based on similar alkenes) Rapid volatilization from water to air.
Water SolubilityVery Low (Estimated)Limited transport in the aqueous phase.
Vapor PressureModerate (Estimated)Will partition between air and condensed phases.
Atmospheric Half-lifeShort (Hours)Rapid degradation in the atmosphere; not persistent.

Values are estimated based on data from PubChem (CID 5364664) nih.gov and principles of environmental science. nih.govchemsafetypro.com

Future Research Directions and Potential Applications

Development of Green and Sustainable Synthetic Routes

Currently, there is a lack of established, optimized synthetic routes for 4-Nonene (B165711), 5-methyl- in scientific literature. Future research should prioritize the development of synthesis methods that align with the principles of green chemistry.

Potential research avenues include:

Catalytic Metathesis: Olefin metathesis is a powerful tool for creating carbon-carbon double bonds. Research could explore the cross-metathesis of commercially available, simpler alkenes to construct the C10 backbone of 5-methyl-4-nonene. For instance, the metathesis of alkenes like 1-pentene (B89616) and 2-hexene (B8810679) using modern, well-defined catalysts (e.g., Grubbs or Schrock catalysts) could be investigated. A study on the metathesis of cis-4-nonene (B84754) using tungsten-based catalysts highlights the potential of this approach for similar structures. acs.org

Wittig and Related Reactions: The Wittig reaction or Horner-Wadsworth-Emmons reaction could provide a reliable, albeit less atom-economical, route. Investigating the reaction between a C5 ketone (e.g., 2-pentanone) and a C5 ylide would be a starting point. The challenge would be to optimize conditions for high stereoselectivity of the E/Z isomers.

Bio-based Precursors: A truly sustainable approach would involve using precursors derived from renewable feedstocks. Research could focus on the catalytic upgrading of bio-derived molecules to produce 4-Nonene, 5-methyl-.

Future work would need to establish baseline data for yields, stereoselectivity, and catalyst efficiency for any proposed route, as this information is not currently available.

Exploration of Novel Catalytic Transformations

The reactivity of 4-Nonene, 5-methyl- is presumed to be characteristic of a tri-substituted internal alkene, but it remains unexplored. Future research should investigate its behavior in various catalytic reactions to unlock potential applications.

Key areas for exploration:

Asymmetric Hydrogenation: The development of catalysts for the enantioselective hydrogenation of 4-Nonene, 5-methyl- would produce chiral alkanes (5-methylnonane), which could be of interest as chiral solvents or building blocks.

Epoxidation and Dihydroxylation: Asymmetric epoxidation or dihydroxylation would introduce functionality to the molecule, creating chiral epoxides and diols. These products could serve as intermediates in the synthesis of more complex molecules.

Hydroformylation: Catalytic hydroformylation would introduce an aldehyde group, transforming the hydrocarbon into a functionalized product suitable for further chemical elaboration.

Polymerization: Investigating the co-oligomerization of 4-Nonene, 5-methyl- with other olefins, such as ethylene (B1197577), could be a fruitful area. Mechanistic studies on chromium-catalyzed co-oligomerization of ethylene and α-olefins have identified related C10 olefins, suggesting that 5-methyl-4-nonene could potentially be incorporated into or formed during such processes. nih.gov

A primary goal would be to screen various catalyst systems (e.g., those based on gold, platinum, or rhodium) to understand how they interact with this specific substrate. acs.orgacs.org

Advanced Analytical Techniques for Trace Analysis

The only significant research context for 4-Nonene, 5-methyl- is its detection as a trace volatile compound. Future studies could build on this by developing more sensitive and quantitative analytical methods.

The compound has been identified as a volatile marker in honey and fried fish snacks using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comresearchgate.netmdpi.come-fas.org

Table 1: Documented Detection of 4-Nonene, 5-methyl-

MatrixAnalytical MethodAssociated FindingsReference
Honey (various botanical origins)HS-SPME-GC-MSIdentified as one of many volatile compounds used to differentiate honey origins and codes. mdpi.comresearchgate.netmdpi.com
Fried Fish SnacksElectronic Nose System (likely GC-based)Detected as one of several main volatile components contributing to the overall aroma profile. e-fas.org
Edible Mushroom (Agrocybe aegerita)GC-MSIdentified as a volatile component in the mushroom extract. mdpi.com

Future research should focus on:

Developing and validating quantitative methods using standards to determine the exact concentration of 4-Nonene, 5-methyl- in various matrices.

Utilizing two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry to better separate it from isomeric and isobaric interferences in complex samples. uliege.be

Exploring its potential as a specific biomarker for food origin, quality, or processing conditions. mdpi.comresearchgate.net

Deeper Understanding of Mechanistic Pathways

A deep understanding of mechanistic pathways involving 4-Nonene, 5-methyl- is currently impossible as no reactions have been studied. Future research must begin with foundational mechanistic studies of its synthesis and reactions.

Key research questions would include:

Formation in Nature: How is 4-Nonene, 5-methyl- formed in honey or mushrooms? Research could investigate enzymatic pathways or thermal degradation of precursors (e.g., lipids or amino acids) during food processing. e-fas.org

Catalytic Mechanisms: For any new catalytic transformation developed (as per section 10.2), detailed mechanistic studies using kinetic analysis, isotopic labeling, and computational modeling (DFT) would be essential to understand the reaction intermediates and transition states. researchgate.netosti.gov

Oligomerization Pathways: Elucidating the precise mechanism by which it might be formed or consumed during olefin oligomerization could help in designing catalysts for selective C10 olefin production. nih.gov

Identification of New Biological Roles or Material Science Applications

The potential applications of 4-Nonene, 5-methyl- are entirely speculative at this stage. Its identification in food suggests a possible role as a flavor or aroma compound.

Future research could investigate:

Sensory Properties: Formal organoleptic evaluation is needed to determine its specific aroma and flavor profile and its potential contribution to the sensory experience of foods in which it is found.

Pheromonal Activity: Many structurally similar alkenes function as pheromones in insects. Screening for such activity could open applications in pest management.

Monomer for Specialty Polymers: While unlikely to be a commodity monomer, it could be evaluated for creating specialty polymers or copolymers with unique thermal or mechanical properties.

Biofuel Component: As a C10 hydrocarbon, it falls within the range of gasoline and jet fuel components. Its combustion properties could be studied, though its production cost would be a major barrier. Research into the catalytic hydrogenation of organics from coal for fuel production provides a context for such transformations. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 5-methyl-4-nonene using spectroscopic and computational methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments (e.g., distinguishing the methyl branch at C5 and the double bond at C4) with gas chromatography-mass spectrometry (GC/MS) for molecular weight confirmation (C₁₀H₂₀, MW 140.27 g/mol) . Computational tools like density functional theory (DFT) can predict NMR chemical shifts and compare them with experimental data to resolve ambiguities. The SMILES string CCCC(C)C=CCCC and InChIKey KPADFPAILITQBG-UHFFFAOYSA-N (adjusted for methyl substitution) provide reference points for database searches in SciFinder or Reaxys .

Q. What synthetic routes are effective for 5-methyl-4-nonene, and how can reaction conditions be optimized?

  • Methodological Answer : Alkene synthesis via elimination reactions (e.g., dehydrohalogenation of 5-methyl-4-nonyl halides) or Wittig reactions using methyl-substituted aldehydes. Optimize catalysts (e.g., acidic or basic conditions) and temperature to favor the Zaitsev product. Monitor reaction progress using thin-layer chromatography (TLC) and purify via fractional distillation, ensuring purity >95% by GC analysis .

Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point, solubility) of 5-methyl-4-nonene?

  • Methodological Answer : Cross-reference data from peer-reviewed journals and databases like NIST Chemistry WebBook. Re-measure properties under standardized conditions (e.g., 1 atm pressure for boiling point) and document solvent systems for solubility tests. Purity validation via HPLC or GC-MS is critical to address inconsistencies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 5-methyl-4-nonene in electrophilic addition reactions?

  • Methodological Answer : Perform kinetic studies (e.g., monitoring HBr addition via IR spectroscopy) to assess carbocation stability at branched (C5) vs. linear positions. Computational modeling (e.g., Gibbs free energy calculations of intermediates) can predict preferential formation of 5-methyl-4-bromononane due to hyperconjugation from the methyl group .

Q. How can computational chemistry predict the reactivity of 5-methyl-4-nonene in catalytic processes like hydrogenation or polymerization?

  • Methodological Answer : Use DFT to model adsorption energies on metal catalysts (e.g., Pd or Ni) for hydrogenation efficiency. For polymerization, simulate radical initiation sites using molecular dynamics to predict branching patterns in polyolefins. Validate models with experimental DSC (thermal analysis) and GPC (molecular weight distribution) data .

Q. What strategies resolve contradictions in bioactivity data for derivatives of 5-methyl-4-nonene (e.g., anti-inflammatory vs. inert results)?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., hydroxylation at C5) and testing in vitro assays (e.g., COX-2 inhibition). Control for stereochemistry using chiral chromatography and validate cytotoxicity with cell viability assays (e.g., MTT). Cross-validate findings with independent labs to rule out batch-specific artifacts .

Data Management and Reporting

Q. How should large datasets (e.g., crystallographic or spectral data) for 5-methyl-4-nonene be curated and appended in publications?

  • Methodological Answer : Deposit raw NMR, MS, and XRD data in repositories like Cambridge Structural Database or Figshare. In manuscripts, summarize processed data (e.g., coupling constants, J-values) in tables and reference appendices for full datasets. Adhere to IUPAC guidelines for structural representations and avoid overcrowding figures with excessive annotations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.